molecular formula C26H24BrNO7S B12467742 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate

Cat. No.: B12467742
M. Wt: 574.4 g/mol
InChI Key: KVNGTIWQBFQDMQ-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE: is a complex organic compound that features both sulfonyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfonic acids, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, the compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development. It has shown potential in antimicrobial and anti-inflammatory applications .

Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism by which 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE exerts its effects involves interactions with specific molecular targets. The sulfonyl and carbamoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: The unique combination of sulfonyl and carbamoyl groups in 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(4-BROMOPHENYL)CARBAMOYL]BUTANOATE provides distinct reactivity and interaction profiles, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C26H24BrNO7S

Molecular Weight

574.4 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(4-bromoanilino)-5-oxopentanoate

InChI

InChI=1S/C26H24BrNO7S/c1-18-5-15-23(16-6-18)36(32,33)35-22-13-7-19(8-14-22)24(29)17-34-26(31)4-2-3-25(30)28-21-11-9-20(27)10-12-21/h5-16H,2-4,17H2,1H3,(H,28,30)

InChI Key

KVNGTIWQBFQDMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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